physicochemical characteristics of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole
physicochemical characteristics of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole
An In-Depth Technical Guide to the Physicochemical Characteristics of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and biological significance of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole. This molecule is a key intermediate in the synthesis of several pharmacologically active compounds, most notably as a precursor to the anti-migraine drug Eletriptan. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development by consolidating available data and providing expert insights into its properties and handling. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from closely related analogues and precursors to provide a robust and scientifically grounded profile.
Introduction and Chemical Identity
5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole is a halogenated indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs[1]. The presence of a bromine atom at the 5-position of the indole ring can significantly influence the molecule's electronic properties and metabolic stability, often enhancing its utility as a synthetic intermediate[1]. The pyrrolidin-1-ylethyl substituent at the 3-position is a common feature in many neurologically active compounds.
The primary significance of this compound lies in its role as a key building block for the synthesis of Eletriptan, a selective serotonin 5-HT1B/1D receptor agonist used in the acute treatment of migraine headaches[2][3]. Understanding the physicochemical properties of this intermediate is crucial for optimizing its synthesis, purification, and subsequent reactions.
Chemical Structure:
IUPAC Name: 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole
Physicochemical Characteristics
| Property | Value | Source/Comment |
| Molecular Formula | C14H17BrN2 | Calculated |
| Molecular Weight | 293.20 g/mol | Calculated[4] |
| Appearance | Likely a white to off-white or light brown crystalline powder or solid. | Inferred from 5-bromoindole[5][6] |
| Melting Point | Not available. For comparison, 5-bromoindole has a melting point of 90-92 °C. | [5] |
| Boiling Point | Not available. For comparison, 5-bromoindole has an estimated boiling point of 228.5 °C. | [5] |
| Solubility | Expected to be sparingly soluble in water and soluble in organic solvents like ethanol, ether, and chloroform. | Inferred from 5-bromoindole[6] |
| pKa | Not available. For comparison, the predicted pKa of the indole NH in 5-bromoindole is 16.04. | [5] |
| LogP (calculated) | Not available. For comparison, the calculated XLogP3 for the N-methylated analogue is 3.6. | [7] |
| CAS Number | Not directly available. The CAS number for the closely related (R)-5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole is 143322-57-0. | [7] |
Synthesis and Purification
The synthesis of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole can be approached through several established methods for indole functionalization. A plausible and efficient synthetic route, adapted from literature procedures for analogous compounds, is outlined below[8][9].
Proposed Synthetic Pathway
The synthesis initiates from the commercially available 5-bromoindole. A common strategy for introducing a side chain at the 3-position of an indole is the Mannich reaction or a variation thereof, followed by reduction. However, a more direct approach involves the reaction of 5-bromoindole with a suitable electrophile.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-(5-bromo-1H-indol-3-yl)-2-oxoacetyl chloride (Intermediate A)
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To a solution of 5-bromoindole (1 equivalent) in anhydrous diethyl ether at 0 °C, add oxalyl chloride (1.1 equivalents) dropwise.
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Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
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The resulting precipitate, the acid chloride, is filtered, washed with cold diethyl ether, and used immediately in the next step.
Step 2: Synthesis of 1-(2-(5-bromo-1H-indol-3-yl)-2-oxoethyl)pyrrolidine (Intermediate B)
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Suspend the crude 2-(5-bromo-1H-indol-3-yl)-2-oxoacetyl chloride in anhydrous tetrahydrofuran (THF).
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Cool the suspension to 0 °C and add a solution of pyrrolidine (2.5 equivalents) in THF dropwise.
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Allow the reaction to warm to room temperature and stir for 2-3 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.
Step 3: Synthesis of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole (Target Molecule)
-
Dissolve the crude amide from the previous step in anhydrous THF.
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Add the solution dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) (2-3 equivalents) in anhydrous THF at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.
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Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification
The crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol[8]. Further purification can be achieved by recrystallization from a suitable solvent system, such as toluene or ethyl acetate/heptane[8][10].
Spectroscopic Characterization (Predicted)
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1H NMR: The spectrum is expected to show characteristic signals for the indole ring protons, the ethyl linker protons, and the pyrrolidine ring protons. The indole NH proton would appear as a broad singlet at a high chemical shift (around 8-9 ppm). The aromatic protons on the bromo-substituted benzene ring would appear in the range of 7-8 ppm. The protons of the ethyl linker and the pyrrolidine ring would be observed in the aliphatic region (around 1.5-3.5 ppm).
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13C NMR: The spectrum would display signals corresponding to the eight carbons of the 5-bromoindole core and the six carbons of the 2-(pyrrolidin-1-yl)ethyl side chain. The carbon bearing the bromine atom would be shifted to a lower field.
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity corresponding to the 79Br and 81Br isotopes. The molecular ion peak (M+) would be expected at m/z 292 and 294.
Biological Significance and Mechanism of Action
The primary biological relevance of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole is its role as a direct precursor to Eletriptan[11]. Eletriptan is a potent and selective agonist for the serotonin 5-HT1B and 5-HT1D receptors[2][3][12].
Role as an Eletriptan Intermediate
The synthesis of Eletriptan involves the further functionalization of 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole, typically through a palladium-catalyzed cross-coupling reaction to introduce the phenylsulfonylethyl side chain at the 5-position of the indole ring.
Inferred Mechanism of Action of Downstream Products
The mechanism of action of Eletriptan, and by extension, the rationale for the synthesis of its precursors, is based on the "triptan" class of drugs' effects on the pathophysiology of migraine[2][13]. The agonistic activity at 5-HT1B/1D receptors is believed to alleviate migraine through two primary mechanisms:
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors on smooth muscle cells of intracranial blood vessels leads to vasoconstriction, counteracting the vasodilation that is thought to contribute to migraine pain[2][12].
-
Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), which are involved in pain transmission and neurogenic inflammation[13].
Safety and Handling
Specific toxicity data for 5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole is not available. However, based on the data for the closely related precursor, 5-bromoindole, and general principles of handling chemical intermediates, the following precautions should be observed:
-
Hazard Codes: For 5-bromoindole, hazard codes indicate it is an irritant[5].
-
Risk Statements: May cause skin, eye, and respiratory irritation[5].
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry, and dark place in a tightly sealed container.
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Conclusion
5-bromo-3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole is a molecule of significant interest in medicinal chemistry due to its role as a key intermediate in the synthesis of the anti-migraine drug Eletriptan. While a complete experimental dataset for this compound is not publicly available, a robust understanding of its physicochemical properties, synthesis, and biological relevance can be established through the analysis of its precursors and closely related analogues. This technical guide provides a consolidated resource to aid researchers in the synthesis, handling, and further development of this and related indole-based compounds.
References
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